N-(3-azetidinylmethyl)ethanamine
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Overview
Description
N-(3-azetidinylmethyl)ethanamine: is an organic compound with the molecular formula C6H14N2 It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-azetidinylmethyl)ethanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine or 3-bromopropylamine.
Attachment of Ethanamine Group: The azetidine ring is then reacted with ethanamine under controlled conditions to form this compound.
Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the cyclization and subsequent attachment reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-azetidinylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The azetidine ring and ethanamine group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols) under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-(3-azetidinylmethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of ring strain and reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which N-(3-azetidinylmethyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethanamine group may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
N-(3-azetidinylmethyl)ethanamine can be compared with other similar compounds, such as:
N-ethyl-3-azetidinamine: Similar structure but with different substitution patterns on the azetidine ring.
N-methyl-3-azetidinamine: Another azetidine derivative with a methyl group instead of an ethanamine group.
3-azetidinylmethanol: Contains a hydroxyl group instead of an ethanamine group.
These compounds share the azetidine ring but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific combination of the azetidine ring and ethanamine group, offering distinct properties and applications.
Properties
IUPAC Name |
N-(azetidin-3-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-7-3-6-4-8-5-6/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMVQMWRXDPQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558416 |
Source
|
Record name | N-[(Azetidin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-18-0 |
Source
|
Record name | N-[(Azetidin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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